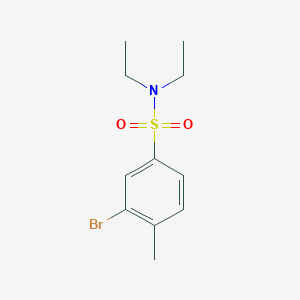

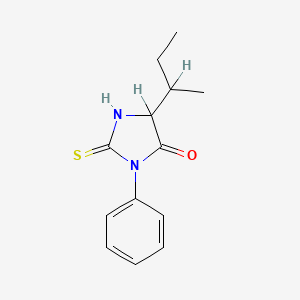

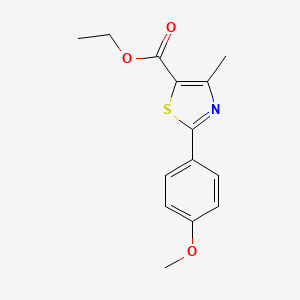

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, or EMTC, is an organic compound belonging to the family of thiazole-based compounds. EMTC is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. It has been studied for its potential use in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Research has demonstrated methods for synthesizing derivatives of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate and their potential applications in creating complex chemical structures. For instance, Mohamed (2021) described a synthesis process for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, highlighting the compound's role in facilitating the synthesis of novel chemical structures with potential biological activity (Mohamed, 2021).

Antimicrobial and Antioxidant Activities

- The compound and its derivatives have been studied for antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, showing excellent antibacterial and antifungal activity, as well as profound antioxidant potential (Raghavendra et al., 2016).

Crystal Structure and Solubility Studies

- The effect of molecular structure changes on crystal structure and solubility was investigated by Hara et al. (2009), who prepared derivatives of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate to study the relationship between molecular structure, crystal structure, and solubility, providing insights into the compound's physicochemical properties (Hara et al., 2009).

Anticancer Activity

- Sonar et al. (2020) synthesized a new series of thiazole compounds from Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate and tested their anticancer activity against breast cancer cells MCF7, identifying compounds with significant activity, which illustrates the potential of this compound in the development of new anticancer agents (Sonar et al., 2020).

Schiff Base Ligands and Their Biological Activity

- Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, demonstrating moderate antibacterial and antifungal activities. This research indicates the compound's utility in synthesizing biologically active ligands that could be of interest in medicinal chemistry (Vinusha et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLIKYMFUPJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428789 | |

| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

54032-88-1 | |

| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.